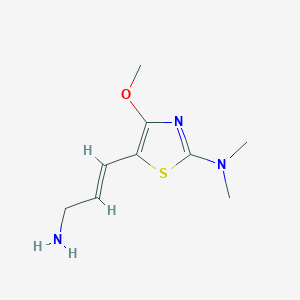
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3,5-trimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
2-(chloromethyl)-1,3,5-trimethylbenzene+sodium cyanate→2-(isocyanatomethyl)-1,3,5-trimethylbenzene+sodium chloride
Industrial Production Methods
Industrial production of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(isocyanatomethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Such as tin carboxylates and tertiary amines, can be used to enhance the reaction rates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
2-(isocyanatomethyl)-1,3,5-trimethylbenzene has several scientific research applications, including:
Polymer Chemistry: Used as a monomer or crosslinker in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
Isocyanatoethyl Methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
1,3-bis(isocyanatomethyl)benzene: Another isocyanate compound with similar reactivity.
Uniqueness
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and the properties of the resulting products. The specific substitution pattern can lead to distinct chemical behavior and applications compared to other isocyanate compounds.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(isocyanatomethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-8-4-9(2)11(6-12-7-13)10(3)5-8/h4-5H,6H2,1-3H3 |
Clave InChI |
QINYVNTYTBIWTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CN=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
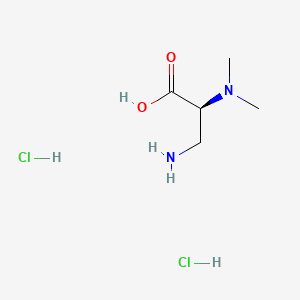
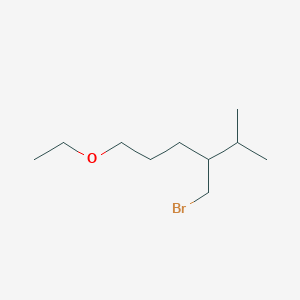
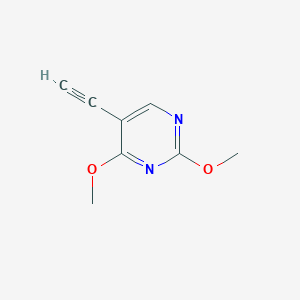

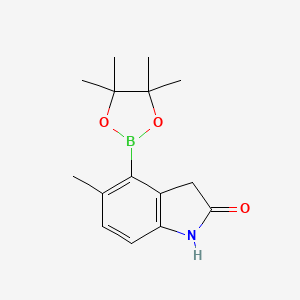
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
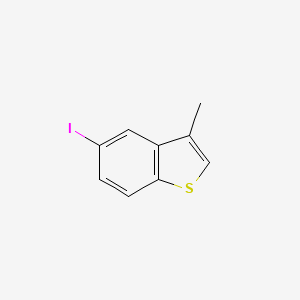
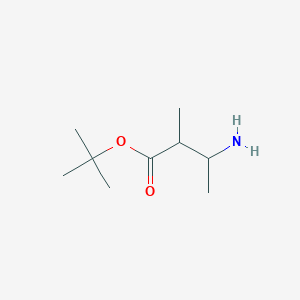
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)
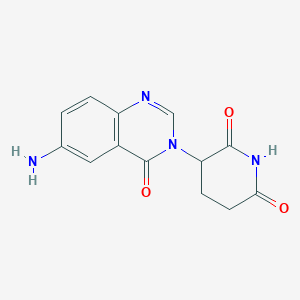
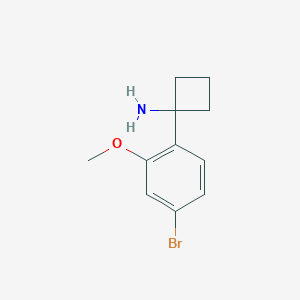
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
